molecular formula C13H17NO3 B7942345 Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate

Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate

Cat. No.: B7942345
M. Wt: 235.28 g/mol
InChI Key: QUYVWOWSXBFBKM-UHFFFAOYSA-N
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Description

Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate is an organic compound that features a phenyl group attached to a tetrahydro-2H-pyran ring via a methylcarbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate typically involves the reaction of phenyl isocyanate with tetrahydro-2H-pyran-4-methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is collected at the outlet. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)amine
  • Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)thiol
  • Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)alcohol

Uniqueness

Phenyl ((tetrahydro-2H-pyran-4-YL)methyl)carbamate is unique due to its carbamate linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

phenyl N-(oxan-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(17-12-4-2-1-3-5-12)14-10-11-6-8-16-9-7-11/h1-5,11H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYVWOWSXBFBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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